- Preparation of imidazo[4,5-c]quinoline derivatives that are kinase inhibitors inhibitors useful in treatment of proliferative , neoplastic and other kinase-mediated diseases, World Intellectual Property Organization, , ,

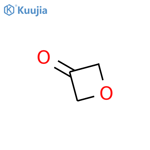

Cas no 922500-91-2 (Ethyl 2-(oxetan-3-ylidene)acetate)

922500-91-2 structure

Produktname:Ethyl 2-(oxetan-3-ylidene)acetate

Ethyl 2-(oxetan-3-ylidene)acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Ethyl 2-(oxetan-3-ylidene)acetate

- Ethyl oxetan-3-ylideneacetate

- Ethyl 3-oxetanylideneacetate

- Oxetan-3-ylidene-acetic acid ethyl ester

- Ethyl (oxetan-3-ylidene)acetate

- CVZGHWOZWYWLBL-UHFFFAOYSA-N

- HT880

- BCP21917

- HT1134

- Ethyl 2-(oxetan-3-ylidene);acetate

- PB19291

- ST1020106

- Aceticaci

- CS-0006466

- DTXSID40693399

- CS1632

- Ethyl2-(oxetan-3-ylidene)acetate

- SCHEMBL1978877

- EN300-140924

- DB-003643

- 922500-91-2

- MFCD12755197

- AS-46536

- SY034540

- AKOS006343569

- ACETIC ACID, 2-(3-OXETANYLIDENE)-, ETHYL ESTER

-

- MDL: MFCD12755197

- Inchi: 1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3

- InChI-Schlüssel: CVZGHWOZWYWLBL-UHFFFAOYSA-N

- Lächelt: O=C(/C=C1/COC/1)OCC

Berechnete Eigenschaften

- Genaue Masse: 142.063

- Monoisotopenmasse: 142.063

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 3

- Komplexität: 154

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 35.5

- XLogP3: -0.2

Experimentelle Eigenschaften

- Dichte: 1.228

- Schmelzpunkt: NA

- Siedepunkt: 207.1°C at 760 mmHg

- Flammpunkt: 78℃

- Brechungsindex: 1.558

- PSA: 35.53000

- LogP: 0.50610

- Dampfdruck: 0.2±0.4 mmHg at 25°C

Ethyl 2-(oxetan-3-ylidene)acetate Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302

- Warnhinweis: P280-P305+P351+P338

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: 26-36

- Lagerzustand:Sealed in dry,Store in freezer, under -20°C

Ethyl 2-(oxetan-3-ylidene)acetate Zolldaten

- HS-CODE:29329990

Ethyl 2-(oxetan-3-ylidene)acetate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076491-100g |

Ethyl 2-(oxetan-3-ylidene)acetate |

922500-91-2 | 98% | 100g |

¥3531.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011527-1G |

ethyl 2-(oxetan-3-ylidene)acetate |

922500-91-2 | 97% | 1g |

¥ 145.00 | 2023-03-17 | |

| Enamine | EN300-140924-0.1g |

ethyl 2-(oxetan-3-ylidene)acetate |

922500-91-2 | 93% | 0.1g |

$19.0 | 2023-02-15 | |

| TRC | E936918-50mg |

Ethyl 2-(Oxetan-3-ylidene)acetate |

922500-91-2 | 50mg |

$ 50.00 | 2022-06-05 | ||

| Enamine | EN300-140924-0.5g |

ethyl 2-(oxetan-3-ylidene)acetate |

922500-91-2 | 93% | 0.5g |

$32.0 | 2023-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076491-25g |

Ethyl 2-(oxetan-3-ylidene)acetate |

922500-91-2 | 98% | 25g |

¥1061.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011527-10G |

ethyl 2-(oxetan-3-ylidene)acetate |

922500-91-2 | 97% | 10g |

¥ 547.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011527-25G |

ethyl 2-(oxetan-3-ylidene)acetate |

922500-91-2 | 97% | 25g |

¥ 970.00 | 2023-04-13 | |

| abcr | AB304767-250 mg |

Ethyl 2-(oxetan-3-ylidene)acetate, 95%; . |

922500-91-2 | 95% | 250 mg |

€80.40 | 2023-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E43260-100mg |

Ethyl 2-(oxetan-3-ylidene)acetate |

922500-91-2 | 95% | 100mg |

¥24.0 | 2023-09-08 |

Ethyl 2-(oxetan-3-ylidene)acetate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 0.5 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide , Sodium hydride Solvents: Tetrahydrofuran ; 0 - 5 °C; 30 min, 0 - 5 °C

1.2 0 - 5 °C; 17 h, 0 - 5 °C

1.2 0 - 5 °C; 17 h, 0 - 5 °C

Referenz

- Preparation of 3-(substituted phenyl) oxetane-3-carboxylic acid and intermediates, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; cooled; overnight, rt

Referenz

- Preparation of the novel spirocyclic k-ras g12c inhibitor, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt

1.2 overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referenz

- Synthesis of All-Carbon Quaternary Centers by Palladium-Catalyzed Olefin Dicarbofunctionalization, Angewandte Chemie, 2020, 59(6), 2375-2379

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions, Beilstein Journal of Organic Chemistry, 2020, 16, 1936-1946

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C → rt

Referenz

- GPR40 receptor agonist, and its preparing method, pharmaceutical composition and application, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; cooled; 2 h, rt

Referenz

- Preparation of tetrahydrothienopyrimidinesulfonamide compounds as poly(ADPribose)glycohydrolase (PARG) inhibitors and anticancer agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 min, rt

Referenz

- Preparation of [1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl or pyridin-2-yl derivatives as protein kinase C-theta inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: Dichloromethane

Referenz

- 3-Oxetanone, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-6

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; rt

Referenz

- Preparation of arylalkylamine compound as CaSR agonist and used for treatment or prevention of diseases or disorders mediated by CaSR activity, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 0 °C; overnight, rt

Referenz

- Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety, Journal of Medicinal Chemistry, 2020, 63(18), 10352-10379

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; rt

Referenz

- (Ethoxycarbonylmethylene)triphenylphosphorane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-9

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C → rt

Referenz

- Oxetanes as promising modules in drug discovery, Angewandte Chemie, 2006, 45(46), 7736-7739

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 0 °C; 1 h, rt

1.2 30 min, rt

1.2 30 min, rt

Referenz

- Preparation of bicyclo[3.2.0]heptane derivatives for treatment of pain, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt

Referenz

- Preparation of aromatic urea derivatives as IDO inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 1 h, < 10 °C; < 10 °C → rt; 1.5 h, rt

Referenz

- Imidazoles as Nav1.8 inhibitors and their preparation and use in the treatment of pain, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Solvents: Dichloromethane

Referenz

- Oxetanes in Drug Discovery: Structural and Synthetic Insights, Journal of Medicinal Chemistry, 2010, 53(8), 3227-3246

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 0 °C; 30 min, rt

Referenz

- Concise synthesis and characterization of novel seco-steroids bearing a spiro-oxetane instead of a metabolically labile C3-hydroxy group, Tetrahedron Letters, 2014, 55(28), 3805-3808

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C

Referenz

- Preparation method for bicyclic compound and application as antifungal agent, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 min, rt

Referenz

- Preparation of nitrogen heterocyclic compounds useful as 3',5'-cyclic nucleotide-specific phosphodiesterase 10 (PDE10) inhibitors, World Intellectual Property Organization, , ,

Ethyl 2-(oxetan-3-ylidene)acetate Raw materials

- ethyl 2-diethoxyphosphorylpropanoate

- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate

- Triethyl phosphonoacetate

- 3-Oxetanone

Ethyl 2-(oxetan-3-ylidene)acetate Preparation Products

Ethyl 2-(oxetan-3-ylidene)acetate Verwandte Literatur

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Uday S. Annapure RSC Adv., 2016,6, 99774-99780

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

922500-91-2 (Ethyl 2-(oxetan-3-ylidene)acetate) Verwandte Produkte

- 6124-79-4(4-Methyl-2(5H)-furanone)

- 638-10-8(ethyl 3-methylbut-2-enoate)

- 62054-49-3(Ethyl trans-3-Methyl-4-oxocrotonate)

- 53439-15-9(Ethyl 3-Methyl-2-butenoate-d6)

- 34876-10-3(2-Butenoic acid,3-methyl-, 1,1'-anhydride)

- 2624137-69-3(N-1-(Pyridin-3-yl)ethylcyclopropanamine Hydrochloride)

- 887466-54-8(2-{3-(2-chlorophenyl)methanesulfonyl-1H-indol-1-yl}-1-4-(2-methoxyphenyl)piperazin-1-ylethan-1-one)

- 1261935-73-2(4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid)

- 893974-41-9(6-chloro-N-(3-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}phenyl)pyridine-3-carboxamide)

- 232267-34-4(1-Hexanol,2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)-)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:922500-91-2)Ethyl 2-(oxetan-3-ylidene)acetate

Reinheit:99%/99%

Menge:25g/100g

Preis ($):163.0/538.0